beta-Fenchol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-JIBHNJPVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CCC(C2)([C@H]1O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic and Biosynthetic Pathways of Beta Fenchol
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis leverages the high selectivity of enzymes within a multi-step chemical process, offering significant advantages in producing specific stereoisomers of complex molecules like beta-fenchol. rjpbr.com This approach combines the strengths of traditional organic chemistry with the specificity of biocatalysis to create efficient and stereoselective synthetic routes. rjpbr.comnih.gov
The direct enzymatic production of fenchol (B156177) isomers is a key aspect of its natural biosynthesis. In plants such as fennel (Foeniculum vulgare), the cyclization of an acyclic precursor is the critical step.
The primary enzyme responsible for this transformation is (-)-endo-fenchol synthase . wikipedia.org This enzyme belongs to the family of lyases and catalyzes the cyclization of geranyl diphosphate (B83284) (also known as geranyl pyrophosphate) into (-)-endo-fenchol, releasing diphosphate in the process. wikipedia.org Research has confirmed the stereochemistry of this enzymatic cyclization, demonstrating the conversion of geranyl pyrophosphate to (-)-endo-fenchol. wikipedia.org The natural biosynthesis may also proceed through the isomerization of geranyl pyrophosphate to linalyl pyrophosphate before cyclization. wikipedia.org
Table 1: Key Enzyme in this compound Biosynthesis
| Enzyme Name | EC Number | Substrate | Product |
|---|
Biocatalysis utilizes enzymes, either as isolated proteins or within whole cells, to perform chemical transformations. rsc.org For a compound like this compound, biocatalytic reductions using alcohol dehydrogenases (ADHs) could theoretically be employed to stereoselectively reduce a ketone precursor, fenchone (B1672492), to a specific fenchol isomer. While specific examples for this compound are not detailed in the provided context, this approach is common for producing chiral alcohols. rsc.orgnih.gov
Enzyme engineering plays a crucial role in adapting natural enzymes for industrial applications. researchgate.net This field aims to improve enzyme characteristics such as stability, activity, and selectivity through rational design or directed evolution. researchgate.netillinois.edu For this compound synthesis, fenchol synthase could be engineered to:
Enhance Thermal Stability: Increase the enzyme's resistance to high temperatures, which is often a requirement for industrial processes. researchgate.net
Modify Substrate Specificity: Alter the enzyme to accept different precursor molecules.
Improve Selectivity: Increase the production of a desired isomer (e.g., this compound) over other potential byproducts. illinois.edu
These engineering strategies are essential for developing economically viable biocatalytic processes for producing fine chemicals like this compound. nrel.gov
Total Synthesis Approaches in Laboratory Research
The complete chemical synthesis of this compound in a laboratory setting has been achieved through various methods, typically starting from more readily available precursors.
Achieving high stereoselectivity in the total synthesis of bicyclic alcohols like this compound is a significant chemical challenge. Traditional chemical reductions of the precursor fenchone often result in a mixture of isomers (alpha- and this compound). For instance, the reduction of fenchone using alcohol-sodium tends to produce alpha-fenchol (B1175230) as the main product, whereas hydrogenation may yield more of the this compound isomer. google.com Separating these isomers can be difficult due to their similar physical properties. foreverest.net Therefore, a key goal in modern synthetic chemistry is the development of methods that preferentially form a single desired stereoisomer, avoiding wasteful production of non-target isomers and complex purification steps.
Research has led to several pathways for synthesizing fenchol, moving from classical methods to more integrated industrial processes.
One established laboratory method involves the chemical reduction of fenchone . This can be accomplished using various reducing agents. Alternatively, a Grignard reaction using ethyl magnesium bromide on fenchone can also yield fenchol. foreverest.net
A more advanced approach involves the direct conversion of components from turpentine (B1165885) oil. A patented one-step method utilizes α-pinene and β-pinene from turpentine as raw materials. google.com This process uses a specialized catalyst (designated as CHKC-4) to perform catalytic isomerization and hydration in a single step, followed by separation to yield fenchol with a purity of 99% and a yield of over 50%. google.comforeverest.net This integrated approach represents a significant methodological advancement by starting from an inexpensive feedstock and simplifying the reaction sequence. google.com
Table 2: Comparison of Laboratory Synthesis Methods for Fenchol
| Starting Material | Key Reagent/Process | Primary Product(s) | Reference |
|---|---|---|---|
| Fenchone | Alcohol-Sodium Reduction | Primarily α-Fenchol | google.comforeverest.net |
| Fenchone | Ethyl Magnesium Bromide (Grignard) | Fenchol (isomer mix) | foreverest.net |
Metabolic Engineering for this compound Biosynthesis
Metabolic engineering offers a powerful alternative for producing valuable plant-based natural products like this compound by reprogramming the metabolism of microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. rsc.orglbl.gov This approach involves introducing a heterologous biosynthetic pathway into a host organism and optimizing its cellular machinery to convert simple carbon sources into the target molecule. mpg.de
The strategy for engineering a microbe to produce this compound would involve several key steps:
Pathway Introduction: The gene encoding for (-)-endo-fenchol synthase from a plant source like basil or fennel would be introduced into the microbial host. wikipedia.orgwikipedia.org This provides the machinery to perform the final cyclization step.
Precursor Enhancement: The host's native metabolic pathways would be modified to increase the supply of the precursor molecule, geranyl diphosphate (GPP) . This is a central intermediate in the isoprenoid pathway. lbl.gov
Elimination of Competing Pathways: To maximize the carbon flux towards this compound, genes responsible for diverting GPP into other native metabolites would be deleted or downregulated (knocked out). mpg.demdpi.com This prevents the loss of the precursor to non-productive reactions.
By implementing these strategies, the microbial cell factory is transformed to efficiently channel its resources towards the synthesis of this compound, creating a sustainable and scalable production platform. nih.gov
Table 3: Outline of Metabolic Engineering Strategy for this compound Production
| Step | Action | Target | Rationale |
|---|---|---|---|
| 1 | Heterologous Gene Expression | Introduce (-)-endo-fenchol synthase gene | Enables the conversion of GPP to this compound. |
| 2 | Upregulation of Native Pathway | Overexpress genes in the MEP or Mevalonate (B85504) pathway | Increases the intracellular pool of the precursor, GPP. |
Microbial Host Systems for Recombinant this compound Production
The use of microbial hosts as cell factories for the production of valuable chemicals, including monoterpenoids like this compound, is a rapidly advancing field. nih.gov Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are favored platforms due to their well-understood genetics, rapid growth, and scalability of fermentation processes. nih.govnih.gov The heterologous production of terpenoids in these hosts involves the introduction and optimization of biosynthetic pathways from other organisms, typically plants. nih.gov
For the synthesis of this compound, a key precursor is geranyl diphosphate (GPP), which is the universal precursor for all monoterpenoids. oup.com In S. cerevisiae, GPP is an intermediate in the mevalonate (MVA) pathway, which produces farnesyl diphosphate (FPP) for sterol biosynthesis. oup.com A common strategy to enhance monoterpene production is to increase the availability of GPP. This can be achieved by engineering the FPP synthase (Erg20p) to have a higher GPP release rate or by introducing a heterologous GPP synthase. nih.govunito.itnih.govacs.org For instance, mutations in the catalytic site of Erg20p have been shown to significantly increase the production of other monoterpenes by favoring GPP accumulation. unito.itnih.govacs.org
Table 1: Key Genetic Engineering Strategies in S. cerevisiae for Monoterpenoid Production Applicable to this compound
| Genetic Modification | Target Gene/Pathway | Rationale | Expected Outcome for this compound Production |
| Overexpression | Mevalonate (MVA) pathway genes (e.g., tHMG1, IDI1) | Increase the metabolic flux towards the precursor GPP. nih.gov | Increased availability of GPP for fenchol synthase, potentially leading to higher this compound titers. |
| Enzyme Engineering | Farnesyl diphosphate synthase (Erg20p) | Modify the enzyme to function as a GPP synthase, reducing its FPP synthesis activity. unito.itnih.govacs.org | A higher pool of GPP is available for the fenchol synthase, boosting this compound synthesis. |
| Heterologous Gene Expression | Fenchol synthase | Introduce the enzyme that directly converts GPP to fenchol. | Enables the final step of this compound biosynthesis in the microbial host. |
| Pathway Balancing | Downregulation of competing pathways (e.g., sterol biosynthesis) | Redirect carbon flux from competing pathways towards the desired product. | More FPP and its precursor GPP are channeled towards this compound production. |
Plant Metabolic Pathway Manipulation for Enhanced this compound Yields
Plants naturally produce a vast array of terpenoids, including this compound, through complex metabolic networks. Enhancing the production of a specific terpenoid in plants can be achieved by manipulating these pathways through metabolic engineering. nih.govmdpi.comnih.gov Key strategies involve increasing the supply of precursors, overexpressing key enzymes, and downregulating competing pathways. nih.govnih.gov
Monoterpenes in plants are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which provides the precursor GPP. nih.govnih.gov A proven strategy to increase the yield of essential oils, which are rich in monoterpenes, is the overexpression of genes in the MEP pathway. nih.govnih.govresearchgate.net For example, in peppermint (Mentha × piperita), overexpressing the gene for 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway, has been shown to significantly increase essential oil yield. nih.govresearchgate.netfrontiersin.org This approach would theoretically increase the GPP pool available for this compound synthesis.
Another critical point of intervention is the terpene synthase itself. Overexpressing a specific fenchol synthase gene under the control of a strong, tissue-specific promoter could directly increase the conversion of GPP to fenchol. nih.gov The choice of promoter is crucial to direct the synthesis to the desired plant tissues, such as the glandular trichomes where essential oils are often produced. mdpi.com
Furthermore, transcription factors that regulate the expression of multiple genes in a biosynthetic pathway can be targeted. Overexpressing a transcription factor that positively regulates the fenchol biosynthetic pathway could lead to a coordinated upregulation of all necessary enzymes, resulting in a higher yield of the final product. nih.gov Conversely, suppressing the expression of genes involved in competing pathways that also use GPP as a substrate can redirect the metabolic flux towards this compound. nih.gov
While specific research on enhancing this compound yields through these methods is not extensively documented, the successful application of these strategies for other monoterpenoids in plants like peppermint and tobacco (Nicotiana tabacum) demonstrates their potential. nih.govresearchgate.netnih.govnih.gov
Table 2: Strategies for Enhancing this compound Yield in Plants
| Manipulation Strategy | Target | Example Plant Species for Terpenoid Enhancement | Rationale for this compound Enhancement |
| Overexpression of MEP pathway genes | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | Mentha × piperita nih.govresearchgate.netfrontiersin.org | Increases the supply of the precursor geranyl diphosphate (GPP). |
| Overexpression of key biosynthetic enzymes | Fenchol synthase | General strategy for various terpenoids nih.gov | Directly increases the conversion of GPP to fenchol. |
| Manipulation of transcription factors | WRKY, MYB families | Artemisia annua, Salvia species nih.govmdpi.com | Coordinated upregulation of the entire this compound biosynthetic pathway. |
| Suppression of competing pathways | Other monoterpene or sesquiterpene synthases | Mentha × piperita nih.gov | Redirects GPP from other terpenoid products towards this compound. |
Isolation, Characterization, and Advanced Analytical Methodologies for Beta Fenchol
Extraction and Isolation Techniques in Research Contexts
The extraction of beta-Fenchol from natural matrices is the primary step for its isolation and study. The choice of method depends on factors such as the properties of the target compound, the sample matrix, and the desired purity and yield of the extract. nih.gov While traditional methods like hydrodistillation are still in use, advanced techniques such as Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) are gaining prominence due to their efficiency and environmentally friendly nature. nih.govncsu.edu
Supercritical Fluid Extraction (SFE) of this compound
Supercritical Fluid Extraction (SFE) is recognized as a green technology that offers an alternative to conventional organic solvent extraction. benthamopen.com It frequently utilizes supercritical carbon dioxide (scCO₂) as the solvent, which is non-toxic, non-flammable, and easily removed from the final product. nih.govnih.gov The solvating power of scCO₂ can be precisely controlled by modifying temperature and pressure, allowing for selective extraction of compounds like this compound. nih.govnih.gov
Research on monoterpenes, the class of compounds to which this compound belongs, has established optimal SFE conditions. For instance, in the extraction of monoterpenes from Melaleuca alternifolia, the best results were achieved at a scCO₂ density of 0.25 g/mL and a chamber temperature of 110°C. nih.gov The addition of a polar co-solvent, or modifier, such as ethanol, can enhance the extraction of more polar compounds. nih.govresearchgate.net Studies have shown that parameters such as pressure, temperature, extraction time, and modifier volume significantly influence the extraction yield. mazums.ac.irresearchgate.net For example, optimizing SFE for orange peel essential oil resulted in optimal conditions of 347.07 atm pressure, 55°C temperature, 30.16 minutes extraction time, and 147.05 µL of ethanol as a modifier. mazums.ac.ir
| Parameter | Studied Range | Optimal Value/Observation | Plant Material Source | Reference |
| Pressure (bar) | 100 - 395 | 100-170 bar for monoterpenes; 347.07 atm (≈352 bar) for total yield | Citrus Peel / Orange Peel | researchgate.netmazums.ac.ir |
| Temperature (°C) | 35 - 110 | 110°C for monoterpenes from Tea Tree; 35-60°C is a common range for phenolics | Melaleuca alternifolia / Various | nih.govnih.gov |
| CO₂ Density (g/mL) | 0.25 - 0.60 | 0.25 g/mL | Melaleuca alternifolia | nih.gov |
| Co-solvent (Modifier) | 0 - 40% Ethanol | Can increase extraction of more polar compounds. | Citrus Peel / Potato Peels | researchgate.net |
| Extraction Time (min) | 10 - 30.16 | 30.16 min | Orange Peel | mazums.ac.ir |
Microwave-Assisted Extraction (MAE) of this compound
Microwave-Assisted Extraction (MAE) is another advanced technique that significantly reduces extraction time and solvent consumption compared to conventional methods. ncsu.edunih.gov The process involves using microwave energy to heat the solvent and sample, which causes the plant cells to rupture and release their contents. nih.gov MAE offers several advantages, including higher extraction rates, reduced energy consumption, and lower costs. nih.gov
The efficiency of MAE is influenced by several factors, including the microwave power, irradiation time, solvent type and volume, and the moisture content of the sample. mdpi.comresearchgate.net For volatile compounds like this compound, MAE can be highly effective. In a comparison of extraction methods for fennel fruits, MAE provided the highest total oil yield. nih.gov Research has shown that even non-polar solvents like hexane can be used in MAE by adding a microwave-absorbing medium, allowing for the efficient extraction of essential oils in as little as 5 minutes, compared to 180 minutes for hydrodistillation. researchgate.net
| Parameter | Studied Range | Optimal Value/Observation | Plant Material Source | Reference |
| Microwave Power (W) | 100 - 720 | 100 W for almond skin phenolics; 280 W for Pterodon emarginatus oil | Almond Skin / Pterodon emarginatus | mdpi.comnih.gov |
| Extraction Time | 15 s - 27.3 min | 2 min for tanshinones; 27.3 min for date seed polyphenols | Salvia miltiorrhiza / Date Seeds | researchgate.netmdpi.com |
| Solvent | Ethanol, Hexane, Water | 46% (v/v) Ethanol for date seed polyphenols | Date Seeds | mdpi.com |
| Liquid/Solid Ratio (mL/g) | 10:1 | 10:1 | Salvia miltiorrhiza | researchgate.net |
| Temperature (°C) | 55 - 62 | 62°C | Date Seeds | mdpi.com |
Hydrodistillation and Solvent Extraction Methodologies for this compound Recovery
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. iipseries.org The process involves co-distillation of the plant material with water; the resulting vapor mixture of water and volatile compounds is condensed, and the essential oil is then separated from the aqueous layer. iipseries.orgedenbotanicals.com This method is effective for volatile and thermally stable compounds like this compound. However, it has disadvantages, including long extraction times and the potential for thermal degradation or alteration of thermolabile compounds due to the high temperatures involved. nih.govedenbotanicals.com
Solvent extraction is another conventional technique where an organic solvent is used to dissolve the desired compounds from the plant matrix. nih.gov The choice of solvent is critical and is based on the polarity of the target compound; non-polar solvents like hexane are suitable for extracting terpenes. nih.gov While effective, this method requires the use of potentially toxic organic solvents and necessitates an additional step to remove the solvent from the final extract, which can lead to contamination if not done completely. nih.govnih.gov
Advanced Chromatographic Separation Techniques for this compound
Following extraction, chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the extract and for its subsequent quantification. Gas Chromatography and High-Performance Liquid Chromatography are the principal methods employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of volatile compounds such as this compound. sigmaaldrich.com In GC, the volatile components of a sample are separated as they travel through a capillary column containing a stationary phase. nih.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
For terpene analysis, a non-polar or semi-polar column, such as a DB-5 (5% phenyl-methylpolysiloxane) column, is typically used. mazums.ac.irresearchgate.net The analysis involves a programmed temperature gradient to ensure the separation of compounds with a wide range of boiling points. nih.govmazums.ac.ir For example, a typical temperature program might start at 35-40°C and ramp up to 250°C or higher. mdpi.comfmach.it Helium is commonly used as the carrier gas. mazums.ac.irmdpi.com Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a reference library like the NIST database. sigmaaldrich.comnist.gov
| Parameter | Typical Condition | Purpose | Reference |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | Separation and identification of volatile compounds | researchgate.net |
| Column | DB-5, Rtx-WAX, or similar (e.g., 5% phenyl methylpolysiloxane) | Separation based on boiling point and polarity | mazums.ac.irresearchgate.netfmach.it |
| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | Provides high-resolution separation | mazums.ac.irfmach.it |
| Carrier Gas | Helium | Transports the sample through the column | mazums.ac.irmdpi.com |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample | nih.govmazums.ac.ir |
| Oven Program | Temperature gradient (e.g., 40°C ramped to 240°C) | Elutes compounds in order of increasing boiling point | fmach.it |
| Detector | Mass Spectrometer (EI mode, 70 eV) | Provides mass spectrum for compound identification and quantification | nih.govfmach.it |
| Identification | Comparison of retention time and mass spectrum with standards/libraries (NIST) | Confirms the presence and identity of this compound | sigmaaldrich.comnist.gov |
High-Performance Liquid Chromatography (HPLC) Applications for this compound Separation
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is used less frequently for small, non-polar, volatile terpenes like this compound compared to GC. nih.gov One of the main challenges is detection, as terpenes lack a strong chromophore, making detection by UV-Vis spectrophotometry difficult, especially at low concentrations. nih.gov However, HPLC can be valuable in specific applications, such as for the separation of terpene enantiomers (chiral separation) or for less volatile terpenoids. nih.govnih.gov
For chiral separations, specialized chiral stationary phases (CSPs) are employed. Columns based on macrocyclic antibiotics (e.g., Chirobiotic V) or polysaccharides have proven effective for separating the enantiomers of various chiral compounds. nih.gov The mobile phase is typically a mixture of an organic solvent like methanol or acetonitrile with additives such as acetic acid and triethylamine to improve peak shape and resolution. nih.gov While direct HPLC analysis of this compound is uncommon, the technique remains a viable option for specific analytical challenges, particularly when derivatization is used to introduce a UV-active group or when coupled with a more universal detector like a mass spectrometer (LC-MS).
Chiral Chromatography for Enantiomeric Separation and Analysis of this compound
The stereochemistry of this compound, a bicyclic monoterpenoid alcohol, is critical as its enantiomers can exhibit different biological and aromatic properties. Chiral chromatography is an essential technique for the separation and quantitative analysis of these enantiomers. This is most commonly achieved using gas chromatography (GC) with a chiral stationary phase (CSP).
The primary mechanism of separation on a chiral stationary phase involves the formation of transient diastereomeric complexes between the enantiomers of the analyte (this compound) and the chiral selector of the CSP. eijppr.com The differing stability of these complexes leads to different retention times, allowing for their separation. For terpene alcohols like this compound, derivatized cyclodextrins are among the most effective and widely used chiral selectors in gas chromatography. researchgate.net These cyclodextrins, which are chiral, cyclic oligosaccharides, create a chiral cavity into which one enantiomer may fit better than the other, leading to enantioseparation. wikipedia.org
The selection of the specific cyclodextrin derivative and the chromatographic conditions, such as temperature and carrier gas flow rate, are crucial for achieving optimal resolution. For instance, modified cyclodextrins like 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin are used as chiral selectors for the enantioselective analysis of various monoterpenes. researchgate.net The efficiency of the separation is influenced by factors including the type of derivative on the cyclodextrin, which affects its selectivity towards the analyte. Temperature programming is often employed in GC methods to ensure good peak shape and resolution for a range of volatile compounds, including fenchol (B156177) isomers. chromatographyonline.com
Below is a table summarizing typical conditions used for the enantiomeric separation of fenchol isomers, including this compound, by chiral gas chromatography.
| Parameter | Description |
| Technique | Gas Chromatography (GC) |
| Column Type | Capillary Column |
| Chiral Stationary Phase (CSP) | Derivatized Cyclodextrins (e.g., Rt-βDEXsm, Rt-βDEXse) |
| Typical CSP Example | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature Program | Ramped temperature, e.g., 50°C to 200°C at 2-5°C/min |
Advanced Spectroscopic Characterization of this compound
Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation and detailed molecular analysis of this compound. Methods such as 2D NMR, FTIR, and Raman spectroscopy provide complementary information regarding the compound's connectivity, functional groups, and vibrational modes.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for this compound Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of bicyclic molecules like this compound. Unlike 1D NMR, 2D NMR experiments provide correlation data between different nuclei, which helps in assigning signals and confirming the carbon skeleton and the relative positions of substituents.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons in the bicyclo[2.2.1]heptane ring system. This allows for the tracing of proton-proton connectivity pathways throughout the molecule, which is fundamental for assigning the signals of the ring protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu This is a highly sensitive method that allows for the definitive assignment of carbon signals based on the previously assigned proton signals. nih.gov For this compound, each protonated carbon would show a cross-peak corresponding to its attached proton(s), simplifying the complex ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edulibretexts.org This technique is crucial for piecing together the molecular structure by connecting fragments. In the case of this compound, HMBC correlations would be observed between the protons of the three methyl groups and the quaternary carbons (C1 and C3), as well as the carbon bearing the hydroxyl group (C2). These correlations are instrumental in confirming the 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol skeleton.
The following table outlines the expected key 2D NMR correlations for the structural elucidation of this compound.
| 2D NMR Technique | Correlated Nuclei | Information Provided for this compound Structure |
| COSY | ¹H - ¹H | Shows coupling between adjacent protons on the bicyclic ring, establishing the connectivity of the C-H framework. |
| HSQC | ¹H - ¹³C (¹J) | Connects each proton signal to its directly bonded carbon atom, allowing for definitive carbon signal assignments. |
| HMBC | ¹H - ¹³C (ⁿJ, n=2,3) | Reveals long-range connectivity, confirming the placement of methyl groups, the hydroxyl group, and the overall bicyclic structure. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis of this compound
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.com The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure as a saturated bicyclic alcohol. nih.gov
The table below summarizes the principal FTIR absorption bands for this compound and their corresponding functional group assignments. nih.gov
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3370 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~2960 | C-H Stretch (asymmetric) | Methyl/Methylene (-CH₃, -CH₂) |
| ~2870 | C-H Stretch (symmetric) | Methyl/Methylene (-CH₃, -CH₂) |
| ~1460 | C-H Bend (scissoring) | Methylene (-CH₂) |
| ~1370 | C-H Bend (rocking) | Methyl (-CH₃) |
| ~1050 | C-O Stretch | Secondary Alcohol (C-OH) |
Raman Spectroscopy Studies on this compound
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. upenn.edu It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of molecules like this compound. theaic.org
In the Raman spectrum of this compound, the C-H stretching vibrations of the aliphatic ring and methyl groups give rise to strong signals in the 3000-2800 cm⁻¹ region. nih.gov The C-C stretching and C-H bending vibrations of the bicyclic system produce a series of characteristic peaks in the 1500-800 cm⁻¹ range. These signals provide a detailed "fingerprint" of the molecular structure. The symmetric "breathing" mode of the ring structure often results in a distinct and identifiable Raman peak. theaic.org The O-H stretching vibration, which is very strong in FTIR, typically appears as a weaker band in the Raman spectrum.
Key Raman shifts for this compound are presented in the following table, highlighting the vibrational modes associated with its structure. nih.gov
| Raman Shift (cm⁻¹) | Vibration Mode | Structural Unit |
| ~2955 | C-H Stretch | Methyl/Methylene groups |
| ~2872 | C-H Stretch | Methyl/Methylene groups |
| ~1450 | C-H Bend | Methyl/Methylene groups |
| ~1045 | C-C Stretch | Bicyclic carbon skeleton |
| ~850 | C-C Stretch / Ring Deformation | Bicyclic carbon skeleton |
Biological Activities and Molecular Mechanisms of Beta Fenchol
Antimicrobial Activity Mechanisms of beta-Fenchol
This compound has been identified as an antimicrobial component in essential oils from plants such as Zanthoxylum alatum and Eucalyptus tereticornis. nih.govnih.gov Terpenoids, including this compound, are known to exhibit antimicrobial properties, and their mechanisms of action can vary depending on the specific compound and the target microorganism. nih.gov
Antibacterial Action of this compound: Cellular and Molecular Targets
Studies have indicated that this compound possesses antibacterial activity against various bacteria, including both Gram-positive species like Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus, and Gram-negative species such as Escherichia coli. nih.govnih.govbham.ac.uk The mechanism of antibacterial action of terpenes is not fully understood, but it is believed that these lipophilic compounds can disrupt the structural and functional integrity of the bacterial cell membrane. mdpi.comcreative-biolabs.com This disruption can lead to leakage of intracellular material and ultimately cell death. nih.gov While specific cellular and molecular targets of this compound's antibacterial action are still under investigation, general mechanisms of antibacterial agents derived from natural products include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of metabolic pathways, and inhibition of membrane function. creative-biolabs.commdpi.com
Antifungal Action of this compound: Mechanistic Investigations
This compound has also demonstrated antifungal activity against various fungi, including plant pathogens like Alternaria alternata, Alternaria brassicae, and Curvularia lunata. nih.govnih.govpsu.edu Oxygenated monoterpenes like this compound are present in essential oils that have shown antifungal activities. nih.gov The mechanisms by which essential oils and their components exert antifungal effects can involve disrupting the structure and function of fungal cell membranes or organelles, and inhibiting nuclear material or protein synthesis. nih.gov For instance, other compounds like thymol (B1683141) have been shown to disrupt vesicles and cell membranes and impair ergosterol (B1671047) biosynthesis in Candida strains, affecting membrane integrity. nih.gov While direct detailed mechanistic studies specifically on this compound's antifungal action are less abundant in the provided results, its classification as an oxygenated monoterpene suggests potential interactions with fungal cell membranes, similar to other compounds in this class. nih.gov
Insecticidal and Repellent Activities of this compound
This compound has been associated with insecticidal and repellent properties, suggesting its potential in pest management strategies. researchgate.netbenchchem.com
Neurophysiological Effects of this compound on Insect Models
Volatile compounds, including terpenoids, can interact with the insect nervous system and elicit neurophysiological responses. scielo.brufl.eduphysiology.orgnih.gov Studies using electroantennography (EAG) have shown that insect antennae, which house olfactory sensory neurons (OSNs), can respond to various volatile compounds. scielo.brufl.edunih.gov While direct studies specifically detailing the neurophysiological effects of this compound on insect models are limited in the provided context, related research on other terpenes and essential oil components indicates that these compounds can activate OSNs and influence insect behavior. scielo.brufl.eduphysiology.org For example, ethyl fenchol (B156177) has been used in studies examining odor-elicited oscillations in the olfactory epithelium and olfactory bulb of tiger salamanders, demonstrating its ability to elicit neurophysiological responses. physiology.org This suggests that this compound, being structurally related, may also interact with insect olfactory systems, influencing their behavior.
Behavioral and Chemoreception Studies of this compound in Arthropods
This compound has been identified as a component in essential oils with repellent activity against insects. researchgate.net For instance, essential oil from Eucalyptus globulus containing this compound showed insecticidal and ovipositional deterrent activities against Bemisia tabaci (whitefly). researchgate.net Another study on Hyptis suaveolens essential oil, which can contain fenchol, reported mosquito repellent activity. ajol.info Chemoreception plays a crucial role in insect behavior, including host location and avoidance. ufl.edunih.govresearchgate.net Insects detect volatile semiochemicals through their olfactory systems, which can lead to attraction or repulsion. nih.gov While the specific behavioral responses elicited solely by this compound in arthropods require further dedicated investigation based on the provided information, its presence in repellent essential oils and the known mechanisms of insect chemoreception suggest its involvement in mediating behavioral responses in arthropods. This compound has also been isolated from the male sandfly Lutzomyia longipalpis, although its specific function in this context is unknown. researchgate.net
Anti-inflammatory Pathways Modulated by this compound (in vitro and animal models)
Research suggests that this compound may possess anti-inflammatory properties. Phytoncides, which are volatile organic compounds from plants and can contain terpenoids like alpha-pinene (B124742) and potentially fenchol, have been shown to have anti-inflammatory effects in animal models of gastrointestinal inflammation. researchgate.netmdpi.com In an indomethacin-induced gastroenteritis rat model and a dextran (B179266) sulfate (B86663) sodium-induced colitis mouse model, phytoncide supplementation decreased the expression of induced-nitric oxide synthase (iNOS), a marker for inflammation, and inhibited gastric ulcer development and suppressed colon length shortening. researchgate.netmdpi.com While these studies focus on phytoncides as a mixture, and specifically mention alpha-pinene as a significant contributor to the anti-inflammatory effect, the presence of fenchol in some phytoncide compositions suggests a potential role. researchgate.net Furthermore, a study on Alzheimer's disease models suggested that fenchol (commonly) could improve Aβ clearance by increasing lysosomal activities and reducing cellular senescence in neuronal cells, and that activation of FFAR2 receptors by fenchol reversed Aβ-induced neurotoxicity in a FFAR2-dependent manner. researchgate.net This indicates a potential anti-inflammatory or neuroprotective mechanism mediated through specific cellular pathways and receptors. General mechanisms of anti-inflammatory phytoconstituents involve modulating key regulatory molecules like cyclooxygenase (COX), iNOS, and cytokines. semanticscholar.org Nuclear factor-kappa beta (NF-κB) is a key regulator of the inflammatory response, controlling the transcription of inflammatory cytokines and enzymes like COX-2 and iNOS. semanticscholar.org Further research specifically on this compound is needed to fully elucidate the anti-inflammatory pathways it modulates.
Modulation of Inflammatory Mediators by this compound (e.g., cytokines, prostaglandins)
Inflammatory responses involve the regulation of various mediators, such as cytokines and prostaglandins (B1171923). frontiersin.orgnih.govmedicaljournals.seresearchgate.net While general information on how compounds can modulate these mediators exists, specific detailed research findings on this compound's direct impact on the levels or activity of individual inflammatory cytokines (like TNF-α, IL-6, IL-1β) or prostaglandins (like PGE2) are not extensively detailed in the provided search results. One study mentions fenchol having anti-inflammatory properties incatrailterpenes.comresearchgate.netresearchgate.net, and another discusses the anti-inflammatory effects of Citri Reticulatae Pericarpium essential oil, noting the inhibition of TNF-α, IL-6, and IL-1β, but this compound is listed as a minor component in some essential oils, not the primary focus of the anti-inflammatory mechanism study mdpi.commdpi.com. The precise mechanisms by which this compound might modulate the production or activity of specific inflammatory mediators require further dedicated investigation.
Cellular Signaling Pathways in Inflammatory Responses Affected by this compound
Cellular signaling pathways, such as NF-κB and AMPK, play crucial roles in initiating and regulating inflammatory responses. frontiersin.orgnih.gov Research suggests that this compound may influence specific signaling pathways, particularly in the context of neuroinflammation and Alzheimer's disease pathology. Studies have indicated that fenchol can activate the free fatty acid receptor 2 (FFAR2) signaling pathway. researchgate.netresearchgate.netpreprints.orgfrontiersin.orgresearchgate.net Activation of FFAR2 by fenchol has been shown to increase intracellular calcium and reduce cAMP, leading to the activation of pERK1/2 phosphorylation. researchgate.netfrontiersin.org This pathway activation is associated with increased amyloid-beta (Aβ) clearance by enhancing lysosomal degradation in neuronal cells. researchgate.netpreprints.orgfrontiersin.org Inhibition of FFAR2 signaling was observed to exacerbate Aβ-induced neurotoxicity, while fenchol's activation of this pathway reversed these effects, suggesting a potential mechanism for its neuroprotective properties. researchgate.netresearchgate.netpreprints.orgfrontiersin.orgresearchgate.net
Antioxidant Mechanisms of this compound
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to various pathological conditions. mdpi.comnih.gov Antioxidant compounds can mitigate oxidative stress through various mechanisms, including free radical scavenging and enzyme modulation. researchgate.net this compound has demonstrated antioxidant potential. nih.govincatrailterpenes.compsu.edunih.govvetdergikafkas.org
Free Radical Scavenging Capabilities of this compound
Data on DPPH Radical Scavenging Activity of Essential Oils Containing this compound:
| Source of Essential Oil | This compound Content (%) | DPPH Scavenging Activity (IC₅₀) | Reference |
| Zanthoxylum alatum | 9.43 | Not specified as IC₅₀ for oil | nih.govnih.gov |
| Eucalyptus teretecornis | 3.10 | 5.17 ± 0.26 mg/ml for oil | researchgate.net |
| BHT (Positive Control) | - | 0.023 ± 0.001 mg/ml | researchgate.net |
Note: IC₅₀ values for essential oils represent the concentration of the oil required to scavenge 50% of DPPH radicals. The specific IC₅₀ for isolated this compound was not available in the provided results.
Enzyme Modulation in Oxidative Stress Pathways by this compound
Enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are key components of the cellular antioxidant defense system, helping to neutralize ROS. mdpi.comnih.gov While the search results mention the role of these enzymes in oxidative stress mdpi.comnih.gov and the antioxidant activity of this compound nih.govincatrailterpenes.compsu.edunih.govvetdergikafkas.org, there is no specific detailed information provided on this compound's direct modulation (inhibition or activation) of these or other enzymes involved in oxidative stress pathways. Research on this specific mechanistic aspect of this compound's antioxidant activity appears to be limited in the provided literature.
Other Mechanistic Biological Studies of this compound
Enzyme Kinetics and Inhibition Studies of this compound
Enzyme kinetics and inhibition studies are crucial for understanding how a compound interacts with specific enzymes and affects their activity. nih.govresearchgate.netarxiv.orgqeios.com While the general principles of enzyme kinetics and inhibition are described in the search results nih.govresearchgate.netarxiv.orgqeios.com, specific studies detailing the enzyme kinetics or inhibition profile of this compound against particular enzymes are not present in the provided information. One search result mentions enzyme inhibition kinetics in a different context theses.fr, and another discusses fenchyl acetate (B1210297) (a derivative of fenchol) and its interaction with mitochondrial respiratory chain enzyme complexes benchchem.com, but this does not provide direct information on this compound itself. Therefore, specific detailed research findings on this compound's enzyme kinetics and inhibition studies are not available within the scope of these search results.
Receptor Interaction and Ligand Binding Investigations of this compound
Investigations into the molecular mechanisms underlying the biological activities of this compound have identified specific receptor interactions, notably with the free fatty acid receptor 2 (FFAR2), also known as G protein-coupled receptor 43 (GPR43). Research indicates that this compound functions as a potent activator of FFAR2 signaling. nih.govsci.newsscitechdaily.compreprints.orgresearchgate.netusf.edubiomolther.org This interaction has been particularly explored in the context of neuroprotection against amyloid-beta (Aβ)-induced neurotoxicity, a key aspect of Alzheimer's disease pathology. nih.govsci.newsscitechdaily.compreprints.orgresearchgate.netusf.edubiomolther.org
Molecular docking studies have provided insights into the binding of this compound to the active site of FFAR2. nih.govpreprints.orgresearchgate.net These analyses suggest a favorable binding affinity. For human FFAR2, hydrogen bonds with residues such as Ser86, Gln148, Glu166, Tyr238, and His242 have been observed in interaction analyses. preprints.orgresearchgate.net In mouse FFAR2, interactions involve residues like Thr85 and Glu320. preprints.orgresearchgate.net These binding patterns are reported to be similar to those of known FFAR2 agonists like acetate. nih.govpreprints.orgresearchgate.net
Computational modeling using Vina scores further supports the binding affinity of this compound to FFAR2. Lower Vina scores generally indicate stronger binding. Comparative analysis showed that this compound exhibited Vina scores of -5.5 kcal/mol with human FFAR2 and -5.3 kcal/mol with mouse FFAR2. nih.govpreprints.orgresearchgate.net These scores are more favorable (lower) than those reported for acetate (-3 kcal/mol for human FFAR2, -3.2 kcal/mol for mouse FFAR2) and butyrate (B1204436) (-4.3 kcal/mol for human FFAR2, -3.8 kcal/mol for mouse FFAR2) in the same studies. nih.govpreprints.orgresearchgate.net
The functional consequence of this compound binding and activating FFAR2 has been demonstrated in cellular and animal models. Activation of FFAR2 signaling by this compound has been shown to ameliorate Aβ-induced neuronal toxicity and reduce Aβ accumulation. nih.govsci.newsscitechdaily.compreprints.orgresearchgate.netusf.edubiomolther.org This neuroprotective effect is dependent on FFAR2 signaling, as treatment with an FFAR2 inhibitor abolished the protective effects of this compound on cell viability. researchgate.net The mechanism appears to involve increased Aβ clearance, potentially through enhanced lysosomal and proteasomal activity, and a reduction in cellular senescence in neuronal cells. nih.govsci.newsscitechdaily.compreprints.orgusf.edu
Beyond FFAR2, "fenchol" (fenchyl alcohol), which includes this compound as an isomer, has been suggested to potentially interact with the transient receptor potential ankyrin 1 (TRPA1) channel. incatrailterpenes.com This potential interaction is implicated in analgesic properties, although the specific activity of the beta isomer on TRPA1 is not explicitly detailed in the provided information. incatrailterpenes.com
Data Table: Vina Scores for Ligand Binding to FFAR2
| Ligand | Receptor | Vina Score (kcal/mol) |
| This compound | Human FFAR2 | -5.5 |
| This compound | Mouse FFAR2 | -5.3 |
| Acetate | Human FFAR2 | -3.0 |
| Acetate | Mouse FFAR2 | -3.2 |
| Butyrate | Human FFAR2 | -4.3 |
| Butyrate | Mouse FFAR2 | -3.8 |
Note: This table presents data derived from molecular docking studies as reported in the cited research. nih.govpreprints.orgresearchgate.net Lower Vina scores indicate a predicted stronger binding affinity.
Further research is ongoing to fully elucidate the spectrum of receptors and binding partners with which this compound interacts and the precise molecular details of these interactions.
Structure Activity Relationship Sar Studies and Derivatization of Beta Fenchol
Structural Modifications and Analog Synthesis for Activity Enhancement
Modifying the structure of beta-fenchol can lead to analogs with improved potency, selectivity, or different mechanisms of action. This often involves chemical reactions that introduce new functional groups or alter the existing bicyclic system.
Derivatization Strategies for this compound to Optimize Biological Efficacy
Derivatization of this compound can involve various chemical transformations to introduce diverse functional groups. For instance, aminoethyl substituted 2-endo-fenchol has been used as a scaffold for synthesizing amide structures, some of which have shown promising antimicrobial activity with low cytotoxicity. researchgate.net The hydroxyl group in this compound provides a reactive site for esterification, etherification, or oxidation, leading to a range of derivatives. The synthesis of furanic-estradiol derivatives, for example, demonstrates how an alcohol moiety can be transformed to introduce molecular diversity like alcohol, bromide, ester, acid, and amide groups, influencing inhibitory potency against enzymes like 17β-hydroxysteroid dehydrogenase type 1. nih.gov While this example pertains to estradiol, similar strategies can be applied to the alcohol function of this compound.
Terpene-based mimics of biologically active compounds, such as the anti-cancer agent (-)-englerin A, have been designed and produced from (+)-fenchol, highlighting its utility as a starting material for synthesizing analogs with potential therapeutic applications. researchgate.net
Synthesis of Chiral this compound Derivatives and Stereoisomeric Effects
This compound possesses chiral centers, and the synthesis of its derivatives often involves controlling the stereochemistry to obtain specific enantiomers or diastereomers. The biological activity of chiral natural products is significantly influenced by their stereochemistry, as different stereoisomers can interact distinctly with biological targets. mdpi.comcore.ac.uk
Studies on chiral ionic liquids containing a bicyclic terpene moiety, including those derived from (1R)-endo-(+)-fenchol, demonstrate the synthesis of chiral derivatives. rsc.org These derivatives have been used as chiral selectors in chromatography, highlighting the importance of stereochemistry in their interactions. rsc.org The synthesis route involved reacting the terpene alcohol with paraformaldehyde and gaseous hydrogen chloride to produce chloromethyl terpenyl ethers, followed by a Menschutkin reaction. rsc.org
The synthesis of chromane (B1220400) esters esterified with both enantiomers of endo-fenchol further illustrates the creation of chiral derivatives. mdpi.comresearchgate.net While the biological activities of these specific stereoisomers were not evaluated in one study, reports on other natural products like gossypol (B191359) have shown that enantiomers can exhibit different biological activities. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
QSAR modeling uses computational approaches to build predictive models that relate chemical structure to biological activity. universiteitleiden.nl This allows for the prediction of the activity of new this compound analogs without the need for extensive experimental synthesis and testing. pharmacophorejournal.com
Computational Approaches for Activity Prediction of this compound Analogs
Computational methods, including QSAR analysis, are employed to estimate the biological activities of compounds based on their molecular descriptors. universiteitleiden.nlnih.gov For this compound analogs, this could involve calculating parameters such as molecular weight, lipophilicity (log P), polar surface area, and the presence of specific functional groups. researchgate.netmdpi.comdrugdesign.org These descriptors are then used to build models that correlate structure with observed biological effects, such as antioxidant or antimicrobial activity. nih.govresearchgate.netelsevier.es
QSAR models have been developed for various classes of compounds, including terpenoids, to predict activities like neuroprotection or inhibition of specific enzymes. researchgate.netnih.gov While direct QSAR studies specifically focused on a large series of this compound analogs are not extensively detailed in the provided snippets, the principles of QSAR, which involve identifying key structural features and physicochemical properties influencing activity, are applicable. universiteitleiden.nlnih.govdrugdesign.org
Pharmacophore Modeling and Ligand Design Based on this compound Scaffolds
Pharmacophore modeling identifies the essential spatial and electronic features of a molecule required for its biological activity. pharmacophorejournal.commdpi.comnih.govresearchgate.net These features can include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. pharmacophorejournal.commdpi.comnih.gov By defining the pharmacophore of this compound or its active derivatives, researchers can design new ligands with similar features that are likely to bind to the same biological target and elicit a desired response. pharmacophorejournal.comnih.gov
Ligand-based pharmacophore models are generated based on the features of known active compounds, without requiring the structure of the biological target. mdpi.com This approach can be used to screen databases of compounds to identify potential new this compound analogs or to guide the design of novel structures with optimized activity. pharmacophorejournal.comnih.govnih.gov The bicyclic structure and the hydroxyl group of this compound would contribute to its pharmacophoric features, influencing its interactions through hydrophobic contacts and hydrogen bonding.
Stereochemical Influences on the Biological Activity of this compound
The stereochemistry of this compound, specifically the orientation of the hydroxyl group and the methyl substituents on the bicyclic core, plays a significant role in its biological activity. mdpi.comcore.ac.uk Different stereoisomers of chiral compounds can exhibit distinct pharmacological profiles due to selective binding to chiral biological receptors or enzymes. mdpi.comcore.ac.uk
While general principles of stereochemical influence on biological activity are well-established for chiral molecules mdpi.comcore.ac.uk, specific detailed research findings directly comparing the biological activities of different this compound stereoisomers in various assays are not extensively provided in the search results. However, the mention of (1R)-endo-(+)-fenchol as a naturally occurring enantiomer used in perfumery suggests that its specific stereochemistry is relevant to its olfactory properties. wikipedia.org Similarly, the synthesis of chiral this compound derivatives for use as chiral selectors in chromatography underscores the distinct interactions of different stereoisomers. rsc.org
The evaluation of enantiomeric composition is crucial in natural product research, as the biological activity attributed to a compound might be due to a specific enantiomer or a mixture exhibiting synergistic effects. mdpi.comresearchgate.net Studies on other chiral natural products have demonstrated significant differences in the activity of individual enantiomers. mdpi.comresearchgate.net Therefore, it is reasonable to infer that the stereochemistry of this compound would similarly influence its biological activities, necessitating the study of individual stereoisomers to fully understand its SAR.
Ecological and Environmental Roles of Beta Fenchol
Role in Plant Defense Mechanisms Involving beta-Fenchol
Plants employ a diverse array of defense mechanisms against herbivores and pathogens, many of which involve the production and emission of secondary metabolites, including terpenes like this compound. These compounds can act directly as toxins or deterrents, or indirectly by attracting the natural enemies of pests.
Constitutive and Induced Production of this compound in Plants
The production of plant VOCs, including monoterpenes, can be broadly categorized as constitutive or induced. Constitutive production refers to the baseline level of these compounds present in plant tissues regardless of external stress. Induced production, on the other hand, is triggered or significantly increased in response to specific stimuli, such as herbivory, pathogen attack, or mechanical injury. mdpi.commdpi.comincatrailterpenes.com this compound has been identified as a component of the volatile emissions from certain plants. For instance, fenchol (B156177) was detected in the emissions of Cinnamomum camphora, Michelia maudiae, and Parakmeria lotungensis following mechanical injury, suggesting its production can be induced by physical damage. mdpi.com The presence of this compound in various plant species, including Artemisia haussknechtii, carrot weed, Hyptis suaveolens, lemon oil, lime oil, and Tetradenia riparia, indicates its constitutive presence in these organisms. thegoodscentscompany.com The biosynthesis of terpenoids like fenchol occurs via pathways such as the methylerythritol 4-phosphate (MEP) pathway in plant plastids. mdpi.comnih.gov
Interaction of this compound with Herbivores and Plant Pathogens
Monoterpenes are known to possess biological activities that can affect herbivores and plant pathogens. These activities include insecticidal, herbicidal, fungicidal, and bactericidal properties. modares.ac.ir Laboratory experiments have indicated that fenchol may have insecticidal properties. researchgate.net While specific detailed research findings on the direct interaction of this compound with a wide range of herbivores and plant pathogens are limited in the provided search results, the general understanding of monoterpenes in plant defense suggests potential roles for this compound in deterring feeding or inhibiting microbial growth. The release of stored volatile compounds, which can include monoterpenes, from wounded leaves plays a crucial role in direct and indirect defense, deterring herbivores and inhibiting the entry and growth of pathogenic microorganisms. mdpi.com
Inter-Species Communication Mediated by this compound
Plant VOCs serve as important signaling molecules, facilitating communication both within a plant (intraspecific) and between different species (interspecific). mdpi.commpg.de this compound, as a volatile compound produced by plants, has the potential to be involved in such chemical communication.
Role of this compound in Insect Chemical Ecology (e.g., Pheromones, Kairomones)
Terpenes and terpenoids are known to play significant roles in insect chemical ecology, acting as components of pheromones (intraspecific signals) or kairomones (interspecific signals beneficial to the receiver). oup.comfrontiersin.orgplantprotection.pl An earlier report suggested the presence of (-)-β-fenchol in the sex pheromone of the Mediterranean fruit fly (Ceratitis capitata). However, subsequent analyses were unable to confirm this finding, indicating that initial results may have been inaccurate due to limitations in analytical methods at the time. oup.comresearchgate.netsenasica.gob.mx Despite this unconfirmed report, the broader context of terpenes in insect pheromones oup.com and the use of plant volatiles as kairomones by natural enemies to locate herbivores frontiersin.orgresearchgate.netsemiochemical.com suggest that this compound could potentially play a role in insect chemical ecology, although specific confirmed instances involving this compound as a pheromone or a significant kairomone component are not extensively detailed in the provided information.
Intra- and Interspecific Signaling via this compound
Plant VOCs can mediate signaling between plants and other organisms, as well as between plants themselves. mdpi.commpg.de These signals can influence a variety of behaviors and physiological responses. While the direct role of this compound in specific intra- or interspecific signaling pathways is not explicitly elaborated in the search results, its presence as a volatile compound in plants suggests its potential involvement in these complex chemical communication networks. Plant volatiles can attract insect predators and parasitoids, act as feeding deterrents, or serve as repellent signals to potential pests. semiochemical.com They can also influence the defense responses of neighboring plants. mdpi.comslu.se
Biotransformation and Biodegradation of this compound in Environmental Systems
The fate of volatile organic compounds like this compound in the environment is influenced by processes such as biotransformation and biodegradation. Biotransformation involves the chemical modification of a compound by living organisms, while biodegradation is the breakdown of a compound into simpler substances by microorganisms.
Fungi have been shown to biotransform monoterpenes. For example, studies have demonstrated the biotransformation of alpha-pinene (B124742) by endophytic fungi, resulting in the production of oxygenated monoterpenes, including exo-fenchol. nih.govconicet.gov.ar This indicates that microorganisms in the environment can alter the structure of this compound or its precursors. While general information on the biodegradation of VOCs and fatty acid derivatives in wastewater treatment and the environment exists mpg.degreenpeace.to, detailed research findings specifically outlining the biodegradation pathways, rates, and the microorganisms involved in the breakdown of this compound in various environmental compartments (soil, water, air) were not prominently featured in the provided search results.
Microbial Degradation Pathways of this compound
Microbial degradation is a primary process influencing the environmental fate of many organic compounds, including terpenes like this compound. Microorganisms, particularly bacteria and fungi, possess diverse metabolic pathways to break down these compounds. slideshare.netresearchgate.net While specific detailed pathways for the microbial degradation of this compound are not extensively documented in the provided search results, general principles of terpene biodegradation by microbes offer insight.
Monoterpenes can undergo various microbial transformations, often involving oxidation reactions that introduce functional groups, making the molecule more susceptible to further breakdown. mdpi.com These reactions can be initiated by enzymes such as monooxygenases or dioxygenases. mdpi.com The resulting oxidized products may then enter central metabolic pathways, like the tricarboxylic acid (TCA) cycle, after further conversion to intermediates such as acetyl-CoA. mdpi.com
Studies on the microbial metabolism of related monoterpenes, such as fenchone (B1672492) and other bicyclic alcohols, suggest that similar enzymatic processes are likely involved in this compound degradation. asm.orgresearchgate.net For instance, research on the biotransformation of (+)-(1R,2S)-fenchol by common housefly larvae indicates metabolic processing, although the specific microbial involvement in this context is not fully elaborated. researchgate.net The KEGG PATHWAY database also lists microbial metabolism of monoterpenes, indicating known pathways for related compounds like (-)-endo-fenchol. genome.jp
The efficiency of microbial degradation can be influenced by factors such as the presence of adapted microbial communities, nutrient availability, and environmental conditions like oxygen levels. mdpi.com Aerobic conditions generally favor faster and more efficient hydrocarbon biodegradation compared to anaerobic conditions. mdpi.com
Environmental Fate and Persistence Studies of this compound
The environmental fate of this compound is determined by a combination of processes, including microbial degradation, volatilization, and potential chemical reactions in various environmental compartments like air, water, and soil.
Volatilization is a significant factor for compounds with relatively high vapor pressure. This compound has a reported vapor pressure of 23 Pa at 25ºC, suggesting it can transition into the atmosphere. europa.eu Once in the atmosphere, volatile organic compounds like terpenes can react with atmospheric oxidants such as hydroxyl radicals (OH) and ozone. researchgate.net Studies on the reaction kinetics of fenchol with hydroxyl radicals indicate that this is a removal mechanism in the troposphere. researchgate.net The rate coefficient for the reaction of fenchol with OH radicals at 298 K is reported as 2.49 ± 0.30 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Reactions with chlorine atoms can also contribute to the atmospheric degradation of fenchol, with a reported rate coefficient of 2.93 ± 0.17 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net These atmospheric reactions contribute to the degradation and reduce the persistence of this compound in the air.
While detailed persistence studies specifically on this compound in different environmental matrices like soil and water are not extensively detailed in the provided search results, the ready biodegradability of related terpenes suggests that microbial action in soil and water can contribute to its removal. europa.eu Some sources generally describe volatile oils containing components like fenchol as having a relatively short half-life and being non-residual in the environment. agr.hr However, specific quantitative data on the persistence and half-life of this compound in soil or water from these searches is limited.
The potential for persistence can also be influenced by factors such as adsorption to soil particles or organic matter, which can affect its bioavailability to microorganisms. However, specific data on the adsorption/desorption of this compound is not provided in the search results.
Table 1: Atmospheric Reaction Rate Coefficients for Fenchol
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Citation |
| Hydroxyl Radical (OH) | 2.49 ± 0.30 x 10⁻¹¹ | researchgate.net |
| Chlorine Atom (Cl) | 2.93 ± 0.17 x 10⁻¹⁰ | researchgate.net |
Table 2: Selected Physical Property of this compound Relevant to Environmental Fate
| Property | Value | Temperature (°C) | Citation |
| Vapor Pressure | 23 Pa | 25 | europa.eu |
Advanced Spectroscopic and Computational Studies on Beta Fenchol
Molecular Dynamics (MD) Simulations of beta-Fenchol
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into conformational changes, interactions, and dynamic properties. mdpi.com
Conformational Analysis of this compound and Its Derivatives
Conformational analysis using MD simulations helps to understand the preferred spatial arrangements of atoms in this compound and how these arrangements change over time. This is particularly important for flexible molecules, where different conformers can have varying stabilities and properties. Studies on related fenchol (B156177) isomers, such as alpha-fenchol (B1175230), have utilized computational methods like DFT to identify and characterize different torsional conformers, highlighting the importance of considering nuclear quantum effects in understanding their structure and dynamics. researchgate.netmdpi.com While direct MD studies specifically focused on the conformational analysis of this compound were not extensively found in the search results, the principles applied to similar bicyclic monoterpenes and their derivatives suggest that MD simulations would be valuable in exploring the conformational landscape of this compound, especially when considering interactions with solvents or proteins.
Ligand-Protein Interaction Simulations Involving this compound
MD simulations are widely used to study the interactions between small molecules (ligands) and proteins. This can provide information about binding modes, binding affinity, and the dynamic changes that occur in both the ligand and the protein upon binding. mdpi.comnih.gov While the search results did not yield specific studies on this compound binding to proteins via MD simulations, research on fenchone (B1672492) derivatives has explored their interactions with cannabinoid receptors (CB2) using molecular modeling studies, including docking simulations to elucidate binding interactions. researchgate.net Another study investigated the interaction of 2-ethyl fenchol with olfactory receptors (OR11A1) using molecular docking and MD simulations to understand odorant binding and activation mechanisms. tandfonline.com These examples demonstrate the applicability of MD simulations in studying the interactions of fenchol-related compounds with biological targets.
Quantum Chemical Calculations for this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. These calculations can provide highly accurate information about molecular geometries, energies, and spectroscopic parameters. researchgate.netaps.org
Electronic Structure and Reactivity Predictions for this compound
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to investigate the electronic structure of this compound, including the distribution of electrons and the nature of chemical bonds. This information is crucial for predicting the molecule's reactivity and potential reaction pathways. While specific studies on the electronic structure and reactivity predictions for this compound were not prominently featured in the search results, quantum chemical calculations are a standard approach for characterizing the electronic properties of organic molecules. Studies on other systems have used quantum chemistry to investigate electronic structure and reactivity. kaist.ac.kr
Spectroscopic Property Predictions (e.g., NMR, IR, CD) for this compound
Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures and conformations. Predicted spectra include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD). researchgate.netresearchgate.net For instance, DFT calculations have been used to simulate IR and VCD spectra of natural products to determine their absolute configurations. researchgate.netresearchgate.net Calculations of ¹³C NMR chemical shifts have also been demonstrated as a tool for tackling stereochemical problems. researchgate.net Studies on alpha-fenchol have compared simulated and experimental FTIR and Raman jet spectra to understand its conformational behavior. researchgate.netmdpi.com These examples highlight the utility of quantum chemical calculations in predicting spectroscopic data for fenchol isomers and related compounds, which can be applied to this compound for structural characterization and conformational analysis.
Crystal Structure Analysis of this compound and Its Derivatives
Crystal structure analysis, primarily through X-ray diffraction, provides detailed information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netrsc.org While a specific crystal structure analysis of this compound itself was not found in the search results, crystal structure analysis has been performed on derivatives of fenchone. For example, the absolute configurations of fenchone-resorcinol analogs were determined by X-ray single crystal diffraction. researchgate.net Additionally, X-ray crystal structures have been reported for fenchol-based phosphorus(III) ligands. rsc.orguni-koeln.de These studies demonstrate that crystal structure analysis is a viable method for obtaining precise structural information for fenchol derivatives, which can complement computational studies and spectroscopic data.
X-ray Diffraction Studies of this compound Compounds
X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. While direct X-ray diffraction studies specifically of crystalline this compound itself are not extensively detailed in the provided search results, related studies on fenchol derivatives or similar bicyclic compounds offer insights into the potential for such analyses.
For instance, a study on the synthesis and crystal structure of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl cyanoacetate (B8463686), a compound structurally related to fenchol, utilized single-crystal X-ray diffraction to determine its structural parameters, including bond distances and angles researchgate.net. This study reported obtaining single crystals suitable for X-ray analysis and characterized the compound based on the X-ray data researchgate.net. The data collected included crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume (V), number of molecules per unit cell (Z), calculated density, crystal dimensions, temperature, wavelength, and diffraction range researchgate.net.
Another example highlights the use of single crystals suitable for X-ray diffraction studies, obtained from slow evaporation of a solution, for characterizing crystalline forms of tryptamine (B22526) derivatives google.com. This indicates the general approach for preparing samples for such analysis.
While specific crystallographic data for this compound was not found, these related studies demonstrate the applicability and methodology of X-ray diffraction for determining the solid-state structure of bicyclic systems and their derivatives. Such studies on this compound would provide definitive data on its molecular geometry and how molecules pack in the crystal lattice.
Solid-State Conformations and Packing Arrangements of this compound
The solid-state conformation of a molecule refers to its three-dimensional arrangement in the crystalline phase, which can differ from its preferred conformation in the gas phase or solution due to intermolecular forces. Packing arrangements describe how molecules orient and interact with each other within the crystal lattice.
For this compound, its bicyclic structure imposes significant constraints on its conformational flexibility compared to acyclic or monocyclic alcohols rsc.org. However, even within this rigid framework, different orientations of the hydroxyl group and subtle puckering of the rings can lead to distinct conformers.
Studies on related bicyclic compounds, such as fenchone (a ketone analog of fenchol) and alpha-fenchol, provide context for understanding the conformational landscape of this compound. Rotational spectroscopy and vibrational spectroscopy (FTIR and Raman) have been used to identify different conformers of alpha-fenchol in the gas phase, revealing multiple low-energy arrangements researchgate.netrsc.orgresearchgate.net. Computational studies have also been employed to predict the relative energies of these conformers rsc.orgresearchgate.net.
In the solid state, intermolecular interactions such as hydrogen bonding involving the hydroxyl group and van der Waals forces play a dominant role in determining the preferred conformation and packing arrangement. While direct information on the solid-state conformation and packing of this compound was not available in the search results, the study on 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl cyanoacetate mentions that in both molecules analyzed, there are few intermolecular interactions connecting the molecules along a specific direction researchgate.net. This suggests that van der Waals forces might be significant in the packing of such bicyclic systems.
Crystal packing arrangements can be categorized into different types based on how molecules stack and interact. For aromatic hydrocarbons, for example, common packing types include herringbone, gamma, sandwich herringbone, and layered beta structures, driven by various intermolecular interactions researchgate.net. While this compound is not an aromatic hydrocarbon, this illustrates the concept of distinct packing motifs influenced by molecular shape and interactions.
Understanding the solid-state conformation and packing of this compound is crucial for predicting its physical properties, such as melting point and solubility, and for potentially designing co-crystals or solid forms with altered characteristics. Computational studies, particularly solid-state DFT calculations, could be used to model and predict these arrangements in the absence of experimental crystal structure data.
Emerging Research Applications and Future Directions for Beta Fenchol Studies
Bio-inspired Synthesis and Production Strategies for beta-Fenchol
Bio-inspired synthesis and production strategies for this compound focus on mimicking natural biosynthetic pathways or utilizing biological systems for its production. Terpenoids, including monoterpenes like this compound, are synthesized in plants via distinct pathways, primarily the mevalonate (B85504) (MVA) pathway in the cytosol and the methyl erythritol (B158007) phosphate (B84403) (MEP) pathway in plastids. These pathways produce the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comresearchgate.net Prenyl transferases then catalyze the condensation of these units to form larger prenyl diphosphates, such as geranyl pyrophosphate (GPP), the precursor for monoterpenes. mdpi.com Terpene synthase enzymes are responsible for cyclizing or rearranging these precursors to yield the diverse array of terpenoids. mdpi.com
Research in this area involves understanding the specific enzymes, such as terpene synthases, that catalyze the formation of this compound from its precursors. By identifying and characterizing these enzymes, it becomes possible to explore their use in in vitro biocatalytic processes or to engineer microorganisms (like bacteria or yeast) to produce this compound through synthetic biology approaches. researchgate.netresearchgate.net This could offer more sustainable and efficient production methods compared to traditional chemical synthesis, potentially utilizing renewable feedstocks. frontiersin.org
Development of Bio-based Materials and Renewable Resources Incorporating this compound
The development of bio-based materials and renewable resources incorporating this compound aligns with the broader movement towards a bio-based economy, which seeks to utilize sustainable, plant-derived resources as alternatives to fossil fuels for producing chemicals and materials. frontiersin.orgieabioenergy.com this compound, being a natural product derived from biomass, is a potential building block for such materials.
Research in this area could explore the incorporation of this compound into polymers or other material matrices to impart specific properties. This might involve chemically modifying this compound or using it as a monomer or additive in the production of bio-based plastics, resins, or coatings. nih.govnearchimica.itwur.nl The goal is to leverage the unique chemical characteristics of this compound to create materials with desired functionalities, potentially including enhanced properties related to fragrance, antimicrobial activity, or other attributes depending on the application. The use of bio-based feedstocks, including those that could yield this compound, contributes to reducing the carbon footprint and promotes a more sustainable approach to material production. ieabioenergy.comnearchimica.it
Role of this compound in Novel Biological Probe Development
This compound has shown biological activity, suggesting a potential role in the development of novel biological probes. Biological probes are tools used to study biological processes, often by interacting with specific molecules or pathways. Recent research has identified this compound as a potent activator of FFAR2 signaling. nih.govfrontiersin.org FFAR2 (Free Fatty Acid Receptor 2) is a G protein-coupled receptor that is part of a microbiota sensing mechanism. nih.gov
Studies have demonstrated that this compound treatment can have neuroprotective effects and may ameliorate pathologies in models of neurodegenerative conditions, such as those related to amyloid-beta accumulation. nih.govfrontiersin.org Mechanistically, this compound has been shown to increase lysosomal activity and proteasomal activity, contributing to the clearance of protein aggregates like amyloid-beta. nih.gov It also reduced cellular senescence in neuronal cells. nih.gov These findings suggest that this compound or its derivatives could be developed into biological probes to further investigate the role of FFAR2 signaling, lysosomal and proteasomal pathways, and cellular senescence in various biological and disease contexts. The development could involve synthesizing modified versions of this compound with enhanced specificity, potency, or the addition of reporter molecules for visualization or detection. nih.gov
Advanced Analytical Method Development for this compound Detection and Quantification
Accurate detection and quantification of this compound are crucial for various research and industrial applications, including quality control of natural products, monitoring its presence in bio-based materials, and studying its metabolic fate in biological systems. Advanced analytical methods are continuously being developed and refined for this purpose.
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the separation and identification of volatile and semi-volatile compounds like this compound in complex mixtures. mdpi.comtrichomeanalytical.com Static Headspace Gas Chromatography–Mass Spectrometry (SHS-GC-MS) is one such method that has been validated for the simultaneous quantification of terpenes, including Fenchol (B156177), in essential oils. mdpi.comtrichomeanalytical.com This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC-MS system for analysis. mdpi.com
Validation of such methods involves determining parameters like linearity, limits of detection (LODs), limits of quantitation (LOQs), precision, and accuracy. mdpi.com For terpenes, LODs can range from 0.025 to 0.5 µg/mL, and LOQs from 0.1 to 1 µg/mL. mdpi.com Precision, measured as relative standard deviation (%RSD), can be within acceptable ranges for both intraday and interday analyses, and method recoveries typically fall within 85-115%. mdpi.com Other analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors, or spectroscopic methods, may also be explored or adapted for this compound analysis, depending on the sample matrix and required sensitivity. hanfanalytik.atsigmaaldrich.com
Table 1: Example Analytical Method Performance Parameters for Terpene Analysis (including Fenchol)
| Parameter | Range/Value | Method (Example) | Source |
| LOD (Terpenes) | 0.025–0.5 µg/mL | SHS-GC-MS | mdpi.com |
| LOQ (Terpenes) | 0.1–1 µg/mL | SHS-GC-MS | mdpi.com |
| Intraday Precision (%RSD) | 0.27–11.00% | SHS-GC-MS | mdpi.com |
| Interday Precision (%RSD) | 3.14–13.89% | SHS-GC-MS | mdpi.com |
| Method Recovery | 85.12–115.47% | SHS-GC-MS | mdpi.com |
Integration of this compound into Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is an environmentally sensitive approach to pest control that utilizes a combination of strategies to manage pest populations while minimizing risks to humans and the environment. fao.orgepa.gov IPM programs consider all available pest control techniques, including biological, chemical, physical, and cultural methods. fao.orgepa.gov
This compound, as a natural compound found in plants, could potentially be integrated into IPM strategies due to its known or potential effects on insects and other pests. While the provided search results mention the isolation of (-)-beta-fenchol in the context of pest control research and the use of pheromones in IPM, specific detailed research findings on this compound's direct application or efficacy within IPM programs were not extensively detailed in the snippets. epa.govresearchgate.netmofa.gov.ghresearchgate.net However, the inclusion of Fenchol in terpene profiling panels used in analytical testing related to plants suggests its presence and potential biological relevance in plant-insect interactions. trichomeanalytical.com
Future research could explore this compound's potential as a repellent, attractant (e.g., as a component of pheromone lures), or insecticide. If this compound demonstrates efficacy against target pests with minimal impact on non-target organisms and the environment, it could be developed as a bio-pesticide or incorporated into other IPM tools. This would align with the IPM principle of prioritizing less risky pest control options. epa.gov Research would need to focus on its specific effects on key pests, optimal concentrations, formulations, and delivery methods for field applications, as well as its environmental persistence and impact.
Conclusion and Future Perspectives in Beta Fenchol Research
Synthesis of Current Knowledge and Key Research Contributions on beta-Fenchol
This compound (also known as exo-Fenchol or beta-Fenchyl alcohol) is a naturally occurring compound found in the essential oils of plants such as basil, pine, and Spanish fennel oil. incatrailterpenes.comhtppl.co.inforeverest.net It is characterized by a fresh, camphoraceous, and slightly piney aroma, making it a valuable ingredient in the fragrance and flavor industries, utilized in perfumes, cosmetics, household products, and even as a flavoring agent in food products. incatrailterpenes.comhtppl.co.inontosight.aigoogle.com
Beyond its aromatic properties, research has highlighted several potential therapeutic applications for this compound. Studies have indicated its potential as an antibacterial, antioxidant, and anti-microbial agent. incatrailterpenes.comstrains.uk Specifically, research has shown efficacy against a range of bacteria, although its potency may be less than that of established antibiotics like Penicillin in some cases. incatrailterpenes.com this compound may also play a role in pain relief by potentially inhibiting proteins involved in pain signaling pathways, such as the TRPA1 receptor. incatrailterpenes.com
A significant area of recent research focuses on this compound's potential neuroprotective effects, particularly in the context of Alzheimer's disease. Preclinical studies suggest that this compound may help protect against Alzheimer's pathology by influencing a sensing mechanism linked to the gut microbiome. incatrailterpenes.comstrains.ukkerafast.comsci.newssciencedaily.combaynews9.comusf.edu This involves stimulating the free fatty acid receptor 2 (FFAR2), a cell signaling molecule on neurons. kerafast.comsci.newssciencedaily.comusf.edu By activating FFAR2 signaling, this compound has been shown in models to reduce the toxic accumulation of amyloid-beta protein, a hallmark of Alzheimer's disease, and decrease senescent ("zombie") neuronal cells. kerafast.comsci.newssciencedaily.comusf.eduresearchgate.net This mechanism suggests a potential link between gut-derived metabolites and brain health, where this compound could mimic the beneficial effects of short-chain fatty acids (SCFAs), which are often found at lower levels in individuals with cognitive impairment. kerafast.comsci.newssciencedaily.combaynews9.comusf.edu
This compound also serves as an intermediate in the synthesis of certain medications and can be prepared synthetically from sources like turpentine (B1165885) or fenchone (B1672492). foreverest.netontosight.aigoogle.comgoogle.com Its presence has also been noted in studies investigating insect pheromones and the chemical composition of various plant essential oils, including Eucalyptus globulus and Alpinia uraiensis. oup.comnih.govmdpi.comacademie-sciences.fr
Key research contributions have illuminated this compound's multifaceted nature, ranging from its established use in fragrances to its emerging potential in neuroprotection and antimicrobial applications. The exploration of its interaction with the gut-brain axis and its influence on amyloid-beta accumulation represents a notable advancement in understanding its biological significance. kerafast.comsci.newssciencedaily.comusf.edu
Identification of Key Challenges and Unexplored Avenues in this compound Research
Despite the promising findings, several challenges and unexplored avenues exist in this compound research. A primary challenge lies in the early stage of research, particularly regarding its potential therapeutic effects. While preclinical studies on neuroprotection are encouraging, the need for more comprehensive research, including human trials, is crucial to validate these findings and understand the full potential and efficacy in humans. strains.ukkerafast.comusf.edu
The precise mechanisms of action for some of its reported bioactivities, such as its analgesic and antimicrobial properties, require further detailed investigation. While some studies point to receptor interactions like TRPA1 and direct effects on bacterial growth, a deeper understanding of the molecular pathways involved is needed. incatrailterpenes.comnih.gov
The variability in the composition of natural sources of this compound and the potential presence of different stereoisomeric forms (e.g., (+)-, (-)-, and (+/-)-beta-fenchyl alcohol) can influence research outcomes and applications. ontosight.aimdpi.comnist.govnih.gov Understanding the specific activities and potential synergistic or antagonistic effects of these different isomers is an unexplored area.
Furthermore, while this compound's use in fragrances and flavors is established, research into optimizing its sustainable production, particularly from natural sources or through efficient synthetic routes with minimal environmental impact, remains relevant. foreverest.netgoogle.com
The potential interactions of this compound with other compounds, especially in complex matrices like essential oils or in biological systems, are not fully understood. For instance, its synergy with other terpenes in plants like cannabis is an area mentioned as needing further exploration. incatrailterpenes.comstrains.uk
Finally, the relationship between dietary intake of this compound from sources like basil and its potential health benefits, particularly neuroprotection, is an open question requiring investigation into bioavailability, metabolism, and effective concentrations in vivo. sci.newsusf.edu
Recommendations for Future Academic Investigations on this compound
Based on the current state of knowledge and identified challenges, future academic investigations on this compound should focus on the following areas:
Advanced Preclinical and Clinical Studies on Neuroprotection: Rigorous in vivo studies using relevant animal models are needed to further elucidate the neuroprotective mechanisms of this compound and determine optimal concentrations and delivery methods. Following successful preclinical validation, well-designed human clinical trials are essential to assess its efficacy and safety in preventing or managing neurodegenerative diseases like Alzheimer's. strains.ukkerafast.comusf.edu
Mechanistic Studies of Bioactivities: Detailed molecular and cellular studies are required to fully understand how this compound exerts its antibacterial, antioxidant, and analgesic effects. This includes identifying specific protein targets, signaling pathways, and cellular responses. incatrailterpenes.comnih.gov
Isomer-Specific Research: Investigations should explore the distinct biological activities and properties of the different stereoisomers of this compound. This could involve isolating or synthesizing pure isomers and testing their effects in various biological assays.
Sustainable Production and Synthesis: Research into improving the efficiency and sustainability of this compound production from natural sources through optimized extraction techniques or biotechnological approaches is valuable. Further development of environmentally friendly synthetic routes is also recommended. foreverest.netgoogle.com
Synergy and Interaction Studies: Research should investigate the potential synergistic or antagonistic effects of this compound when combined with other terpenes or bioactive compounds found in its natural sources or in potential formulations. incatrailterpenes.comstrains.uk
Pharmacokinetic and Pharmacodynamic Studies: Studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound in biological systems, as well as the relationship between its concentration and its effects. This is particularly important for evaluating the potential benefits of dietary intake. sci.newsusf.edu
Exploration of Novel Applications: Given its reported properties, further research could explore other potential applications, such as its use in developing novel antimicrobial agents or as a component in functional foods or supplements.
Q & A
Q. What are the established methods for synthesizing β-Fenchol, and how can purity be optimized?
β-Fenchol is typically synthesized via terpene cyclization or enzymatic modification of fenchone. To optimize purity:
- Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates .
- Employ fractional distillation followed by recrystallization in non-polar solvents (e.g., hexane) for purification .
- Validate purity via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS), ensuring <2% impurities .
Q. How do structural characteristics of β-Fenchol influence its spectroscopic identification?
Key structural features (e.g., bicyclic monoterpene backbone, hydroxyl group) dictate spectral patterns:
- IR spectroscopy : O-H stretch at ~3400 cm⁻¹; C-O stretch at 1050–1250 cm⁻¹ .
- NMR : Distinct signals for bridgehead protons (δ 1.2–1.5 ppm) and hydroxyl-bearing carbon (δ 70–75 ppm in ¹³C NMR) .
- Compare with computational spectra (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Q. What analytical techniques are most reliable for quantifying β-Fenchol in complex matrices?
- GC-MS : Optimal for volatile derivatives (e.g., silylated β-Fenchol); use internal standards (e.g., d-camphor) to correct for matrix effects .
- HPLC-DAD : Reverse-phase C18 columns with isocratic elution (acetonitrile/water, 70:30) achieve baseline separation from structurally similar terpenes .
- Validate methods using spike-recovery experiments (85–115% recovery acceptable) .
Advanced Research Questions
Q. How can contradictory results in β-Fenchol’s bioactivity studies be resolved?
Contradictions often arise from variability in experimental models or impurity profiles. Mitigation strategies:
- Standardize assay conditions (e.g., cell lines, solvent controls) and report purity thresholds .
- Use multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent toxicity, batch effects) .
- Conduct systematic reviews (PICOT framework) to compare studies with aligned populations, interventions, and outcomes .
Q. What computational models predict β-Fenchol’s solubility and stability under varying conditions?
- Solubility : Apply Hansen solubility parameters (HSPs) with COSMO-RS simulations to predict solvent compatibility .
- Stability : Molecular dynamics (MD) simulations can model degradation pathways (e.g., oxidation at C2 position) under thermal or UV stress .
- Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 6 months) .
Q. How to design experiments isolating β-Fenchol’s mechanism of action in microbial inhibition?
- Step 1 : Use transcriptomics (RNA-seq) to identify gene expression changes in E. coli exposed to β-Fenchol .
- Step 2 : Validate targets via knock-out strains or enzymatic assays (e.g., membrane permeability assays with fluorescent probes) .
- Step 3 : Cross-reference with metabolomic data (LC-MS) to map disrupted pathways (e.g., fatty acid biosynthesis) .
Data Analysis and Interpretation
Q. What statistical approaches address variability in β-Fenchol’s pharmacokinetic data?
- Apply mixed-effects models to account for inter-subject variability in animal studies .
- Use bootstrapping to estimate confidence intervals for parameters like bioavailability (F%) .
- Report effect sizes (e.g., Cohen’s d) for in vitro vs. in vivo correlations .
Q. How to reconcile discrepancies between in silico and experimental binding affinities of β-Fenchol?
- Evaluate force field accuracy (e.g., compare AMBER vs. CHARMM outcomes) .
- Include solvent entropy effects in docking simulations (e.g., WaterMap analysis) .
- Correlate binding energy with experimental IC₅₀ values via linear regression .
Experimental Design Tables
| Parameter | Recommended Method | Validation Criteria | Reference |
|---|---|---|---|
| Purity assessment | GC-MS with internal standardization | ≥98% purity, RSD <5% across replicates | |
| Stability testing | ICH Q1A accelerated conditions | Degradation products ≤1% after 6 months | |
| Bioactivity assays | Dose-response curves (IC₅₀/EC₅₀) | Hill slope 0.8–1.2 for single targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
